(3,3-Dichloropropyl)phosphonic acid
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Overview
Description
(3,3-Dichloropropyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 3,3-dichloropropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dichloropropyl)phosphonic acid typically involves the reaction of 3,3-dichloropropanol with phosphorus trichloride (PCl3) followed by hydrolysis. The reaction conditions often include:
Refluxing: the mixture of 3,3-dichloropropanol and PCl3 in an inert solvent such as toluene.
Hydrolysis: of the resulting intermediate with water or a dilute acid to yield the final phosphonic acid product
Industrial Production Methods
Industrial production methods for phosphonic acids, including this compound, often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
(3,3-Dichloropropyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The chlorine atoms in the 3,3-dichloropropyl moiety can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as ammonia (NH3) or thiols (R-SH) for substitution reactions
Major Products
The major products formed from these reactions include:
Phosphoric acid derivatives: From oxidation reactions.
Phosphine derivatives: From reduction reactions.
Substituted propyl phosphonic acids: From substitution reactions
Scientific Research Applications
(3,3-Dichloropropyl)phosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a targeting moiety for drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of (3,3-Dichloropropyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing it to bind to active sites of enzymes and inhibit their activity. This inhibition can alter metabolic pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3,3-Dichloropropyl)phosphonic acid include:
Phosphorous acid (H3PO3): A related compound with similar chemical properties but different reactivity.
Phosphoric acid (H3PO4): Another related compound with a higher oxidation state of phosphorus.
Other alkyl phosphonic acids: Such as methylphosphonic acid and ethylphosphonic acid
Uniqueness
This compound is unique due to the presence of the 3,3-dichloropropyl moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other phosphonic acids may not be suitable .
Properties
Molecular Formula |
C3H7Cl2O3P |
---|---|
Molecular Weight |
192.96 g/mol |
IUPAC Name |
3,3-dichloropropylphosphonic acid |
InChI |
InChI=1S/C3H7Cl2O3P/c4-3(5)1-2-9(6,7)8/h3H,1-2H2,(H2,6,7,8) |
InChI Key |
IUUAEZNVBFLGMR-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(=O)(O)O)C(Cl)Cl |
Origin of Product |
United States |
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